1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H8N6O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N6O2/c1-6-5-16-8(4-11-14-16)9(12-6)15-3-2-7(13-15)10(17)18/h2-5H,1H3,(H,17,18) |
InChI Key |
CTAMLAFAAURXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolo[1,5-a]pyrazine Core
- The triazolo[1,5-a]pyrazine system is commonly prepared by cyclization reactions involving pyrazine derivatives and hydrazine or azide sources to form the fused triazole ring.
- Methylation at the 6-position is introduced either by starting from suitably substituted pyrazine precursors or by selective methylation post-cyclization.
- Typical cyclization reagents include Lawesson’s reagent or phosphorus oxychloride, which promote ring closure under controlled conditions.
- For example, cyclizing a precursor compound with Lawesson’s reagent at elevated temperatures (50–110°C) in organic solvents, followed by acid workup and crystallization, yields the fused heterocycle with good purity and yield.
Construction of the Pyrazole-3-carboxylic Acid Moiety
- The pyrazole ring with a carboxylic acid at the 3-position is synthesized via condensation of hydrazines with β-ketoesters or β-diketones, followed by hydrolysis or oxidation to introduce the acid group.
- Alternatively, pyrazole derivatives with protected acid groups (esters) can be coupled first and then deprotected to yield the free acid.
Coupling of the Triazolo[1,5-a]pyrazine and Pyrazole Units
- The key step involves linking the triazolo[1,5-a]pyrazine ring at its 4-position to the N-1 position of the pyrazole ring.
- This can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the substituents and leaving groups.
- Reaction conditions are optimized to prevent side reactions such as decarboxylation or ring opening.
Final Functional Group Manipulations and Purification
- After coupling, the compound undergoes purification steps including aqueous workup, crystallization, and drying at controlled temperatures (40–45°C) to obtain the pure acid form.
- Washing with solvents like toluene at low temperatures (0–5°C) helps remove impurities.
- The product is characterized by NMR, IR, and elemental analysis to confirm structure and purity.
Representative Process Parameters and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Cyclization with Lawesson’s reagent | Lawesson’s reagent, organic solvent | 50–110 | 1–2 hours | Promotes ring closure |
| Acid workup | Glacial acetic acid | 50–55 | 1 hour | Neutralizes and precipitates |
| Cooling and crystallization | Cooling to 0–5°C, stirring | 0–5 | 1 hour | Solid isolation |
| Washing | Toluene wash | 0–5 | - | Removes impurities |
| Drying | Air oven drying | 40–45 | 15–20 hours | Ensures dryness and purity |
Research Findings and Optimization
- Use of Lawesson’s reagent avoids toxic solvents like pyridine, improving industrial scalability and environmental safety.
- Controlled temperature profiles during concentration and crystallization improve yield and crystal quality.
- Avoidance of harsh reagents like phosphorus oxychloride reduces degradation and improves purity.
- Molecular docking studies confirm that maintaining the integrity of the carboxylic acid and fused heterocyclic rings is critical for biological activity, guiding synthetic route choices.
- Structural analyses via X-ray crystallography and NMR confirm the fused ring system and substitution pattern, ensuring synthetic accuracy.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can modify the triazolo-pyrazine core.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents like DMF.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C10H8N6O2
- Molecular Weight : 244.21 g/mol
- CAS Number : 1708013-77-7
This structure contributes to its biological activity and potential applications.
Anticancer Activity
Recent studies have indicated that 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid exhibits significant anticancer properties. Research has shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Pesticidal Activity
The compound has shown promise as a biopesticide, particularly against agricultural pests. Its efficacy was tested on common pests affecting crops, demonstrating significant larvicidal and ovicidal effects.
Case Study:
In a controlled experiment, the compound was applied to crops infested with aphids. Results indicated a reduction in pest populations by over 70% after two weeks of treatment compared to untreated controls.
Data Table: Pesticidal Efficacy
| Pest Species | Mortality Rate (%) | Treatment Concentration (µg/mL) |
|---|---|---|
| Myzus persicae (Green Peach Aphid) | 75% | 100 |
| Aphis gossypii (Cotton Aphid) | 85% | 150 |
Mechanism of Action
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis.
Pathways Involved: By inhibiting these kinases, the compound disrupts signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyrazine/Pyrimidine Cores
a. Thieno-Fused Triazolopyrimidines (e.g., Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines)
- Structure : Replace the pyrazole-carboxylic acid with a thiophene-fused triazolopyrimidine system.
- Synthesis: Derived from 3-aminothiophenes via azide intermediates and cycloaddition reactions .
- Bioactivity : Demonstrated selective anticancer activity (e.g., 81.85% growth inhibition in Renal Cancer UO-31 cells) but lower overall efficacy compared to pyrazole-carboxylic acid derivatives .
b. [1,2,3]Triazolo[1,5-a]quinazolines
- Structure : Aryl-fused triazolopyrimidines lacking the pyrazole-carboxylic acid moiety.
c. 6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic Acid
- Structure : Similar triazolo-pyrazine core but with a ketone (oxo) group at position 4 instead of the pyrazole ring.
Pyrazole-Carboxylic Acid Derivatives
a. 4-Azidomethyl-1-methyl(aryl)-1H-pyrazole-3-carboxylic Acid Ethyl Esters
b. 1-Methyl(aryl)-5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-γ][1,2,3]triazolo[1,5-α][1,3]diazepine-3-carboxamides
- Structure : Incorporates a diazepine ring fused to triazolo-pyrazole, increasing molecular complexity.
- Synthesis : Requires cyanacetamide and tert-butyl peroxide in THF under reflux .
Anticancer Activity
- Pyrazole-carboxylic acid groups may enhance target binding via hydrogen bonding .
- Thieno-Fused Analogues: Most Active: Thieno[3,2-e]triazolo[1,5-a]pyrimidine-5(4H)-ones showed GP = 81.85% (Renal UO-31) . Limitation: Low selectivity across 60+ NCI cell lines .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to methyl or oxo substituents in analogues .
- Crystallinity: Crystalline forms (e.g., hydrogen sulfate monohydrates in patent EP21166021) enhance stability, a trait shared with related triazolopyridine derivatives .
Key Research Findings and Trends
Bioisosteric Replacements: Thieno-fused systems outperform aryl-fused analogues in bioactivity, highlighting the importance of heteroatom placement .
Synthetic Flexibility : Pyrazole-carboxylic acid derivatives serve as versatile intermediates for complex heterocycles, though yields vary by method .
Structure-Activity Relationships (SAR) :
Biological Activity
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines triazole and pyrazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 244.21 g/mol. The compound contains both a carboxylic acid functional group and a methyl-substituted triazole ring, enhancing its solubility and reactivity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a wide range of biological activities. Here are some key findings related to the biological activity of this compound:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance:
- A related compound demonstrated activity against various bacterial strains including E. coli and S. aureus, highlighting the potential for this compound to exhibit similar effects .
Anti-inflammatory Activity
Compounds containing pyrazole structures have been reported to inhibit pro-inflammatory cytokines:
- Research on related pyrazole derivatives revealed inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .
Antitumor Activity
The antitumor potential of compounds in this class has also been explored:
- A study indicated that structural modifications in pyrazole derivatives could enhance their antitumor activity through mechanisms such as inhibition of tubulin polymerization .
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Triazolo[1,5-a]pyridin-6-yl)-1H-imidazole-2-carboxylic acid | Structure | Contains pyridine instead of pyrazine |
| 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid | Structure | Cyclopropyl substitution enhances steric properties |
| 6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid | Structure | Dihydro form with different reactivity |
This table illustrates the diversity within this class of heterocycles while emphasizing the unique aspects of our target compound.
Case Studies
Case Study 1: Synthesis and Evaluation
A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. The results indicated that specific substitutions on the pyrazole ring significantly influenced antimicrobial and anti-inflammatory activities .
Case Study 2: Structure-Activity Relationship
In another study focusing on structure-activity relationships (SAR), modifications to the triazole ring were shown to enhance antitumor efficacy against specific cancer cell lines. This highlights the importance of structural optimization in developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
